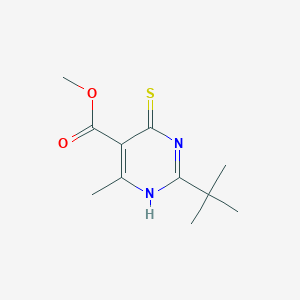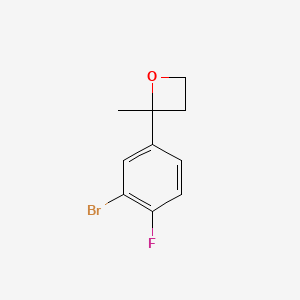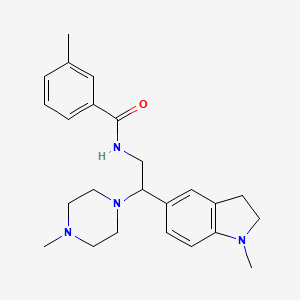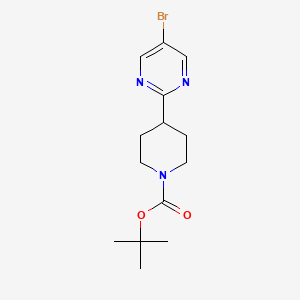
Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate, also known as M2TBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell proliferation and survival. Specifically, Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been shown to inhibit the activity of thymidylate synthase, an enzyme essential for DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little to no effect on normal cells. Additionally, Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been found to inhibit tumor growth and metastasis in animal models of breast and lung cancer. These findings suggest that Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate may have potential as a therapeutic agent for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate is its high potency and selectivity against cancer cells, making it a promising candidate for further development as a therapeutic agent. However, the synthesis of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate is complex and time-consuming, which may limit its use in large-scale experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate.
Future Directions
There are several future directions for the study of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as materials science and organic synthesis, and the investigation of its mechanism of action and potential side effects in vivo. Additionally, further studies are needed to optimize the dosage and administration of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate for potential clinical use.
Synthesis Methods
Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate can be synthesized through a multistep process involving the reaction of tert-butyl acetoacetate with thiourea, followed by the addition of methyl iodide and sodium hydroxide. The resulting product is then treated with acetic anhydride and hydrochloric acid to obtain Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate in high yield and purity.
Scientific Research Applications
Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and organic synthesis. In drug discovery, Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been found to possess antifungal, antibacterial, and antiviral properties, making it a promising candidate for the development of novel therapeutic agents.
properties
IUPAC Name |
methyl 2-tert-butyl-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-6-7(9(14)15-5)8(16)13-10(12-6)11(2,3)4/h1-5H3,(H,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBYIRTZFFOMCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)C(C)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3,4-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide](/img/structure/B2358666.png)

![Ethyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2358668.png)

![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2358672.png)
![Ethyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2358673.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2358677.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide](/img/structure/B2358679.png)

![4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B2358682.png)